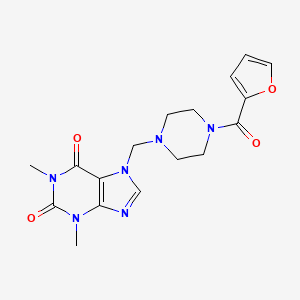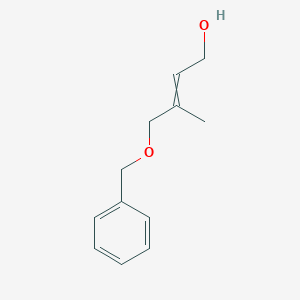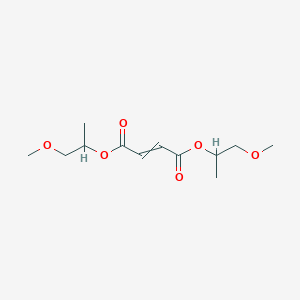
DI-N-Octadecylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-N-Octadecylphosphate is an organic compound with the molecular formula C36H75O4P. It is a type of phosphate ester, specifically a diester of phosphoric acid and octadecanol. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-N-Octadecylphosphate typically involves the reaction of octadecanol with phosphoric acid or its derivatives. One common method includes the reaction of octadecanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diester.
Another method involves the use of diethylphosphite, which reacts with octadecanol in the presence of a catalyst such as sodium methoxide. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including octadecanol and phosphoric acid derivatives, are fed into reactors where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
DI-N-Octadecylphosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and phosphoric acid.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Octadecanol and phosphoric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
DI-N-Octadecylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in drug formulations and as a component in topical applications.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its surfactant properties
Mechanism of Action
The mechanism of action of DI-N-Octadecylphosphate is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is particularly useful in the formulation of various products, including cosmetics and pharmaceuticals.
At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and stability of lipid-based delivery systems. This interaction is crucial for its applications in drug delivery and gene therapy .
Comparison with Similar Compounds
Similar Compounds
DI-N-Octylphosphate: Another phosphate ester with shorter alkyl chains.
DI-N-Decylphosphate: Similar structure but with decyl (C10) chains instead of octadecyl (C18).
DI-N-Dodecylphosphate: Contains dodecyl (C12) chains.
Uniqueness
DI-N-Octadecylphosphate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and stabilizing properties .
Properties
Molecular Formula |
C36H74O4P- |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1 |
InChI Key |
FRXGWNKDEMTFPL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100160.png)

![2-[3-(Dimethylamino)propyl]-6-methoxy-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100170.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100175.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14100178.png)


![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14100200.png)


![2-[3-(diethylamino)propyl]-1-(2,3-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100224.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14100225.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100230.png)
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B14100257.png)
